

Advanced Patent Landscape: Pyrazolylpiperidine Scaffolds in Kinase & GPCR Modulation

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Compound of Interest

Compound Name:	3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
CAS No.:	1375069-08-1
Cat. No.:	B1377947

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Executive Summary

The pyrazolylpiperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, characterized by a pyrazole ring directly linked to a piperidine heterocycle. This structural motif has gained significant traction in the patent landscape due to its ability to orient hydrogen bond donors/acceptors in a geometry that mimics the ATP-binding pocket of kinases and the orthosteric sites of G-Protein Coupled Receptors (GPCRs).[1]

This technical guide analyzes the intellectual property (IP) and technical landscape of pyrazolylpiperidines, focusing on their dominance in Janus Kinase (JAK) inhibition and Dual Leucine Zipper Kinase (DLK) modulation.[1] We provide actionable insights into the chemical space, synthesis methodologies, and freedom-to-operate (FTO) considerations for researchers navigating this crowded yet high-value domain.

Chemical Architecture & Markush Analysis

The core utility of the pyrazolypiperidine scaffold lies in its modularity. Patent literature (e.g., US 8,415,362, WO 2014/111496) reveals a consistent Structure-Activity Relationship (SAR) trend where the piperidine nitrogen serves as a vector for solubilizing groups or warheads, while the pyrazole acts as the primary hinge-binding element.[1]

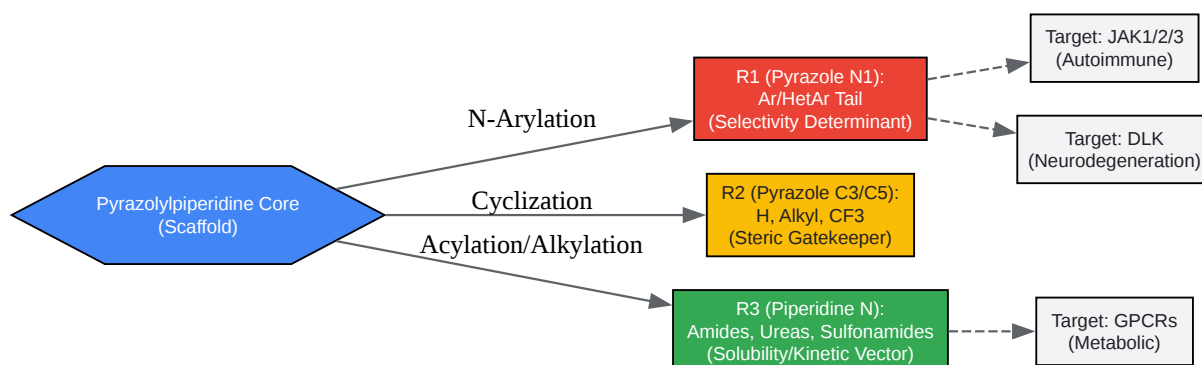
Core Scaffold Visualization

The following diagram illustrates the Markush structure derived from key patent families, highlighting the critical substitution points (

,

,

) that define the IP boundaries.



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Caption: Markush structure analysis showing critical diversity vectors (

) and their influence on therapeutic targeting.

Therapeutic Landscape & Mechanism of Action Janus Kinase (JAK) Inhibitors

The pyrazolypiperidine scaffold is heavily patented for JAK inhibition.[1][2] The pyrazole nitrogen typically interacts with the hinge region of the kinase ATP pocket.

- Key Assignees: Pfizer, Incyte, Aclaris Therapeutics.
- Mechanism: Competitive inhibition of ATP binding prevents phosphorylation of STAT proteins, blocking cytokine signaling (IL-6, IFN-gamma).[1]
- Patent Focus: Recent filings (e.g., EP 4186908 A1) focus on improving selectivity for JAK1 over JAK2 to minimize hematological toxicity (anemia/neutropenia).[1]

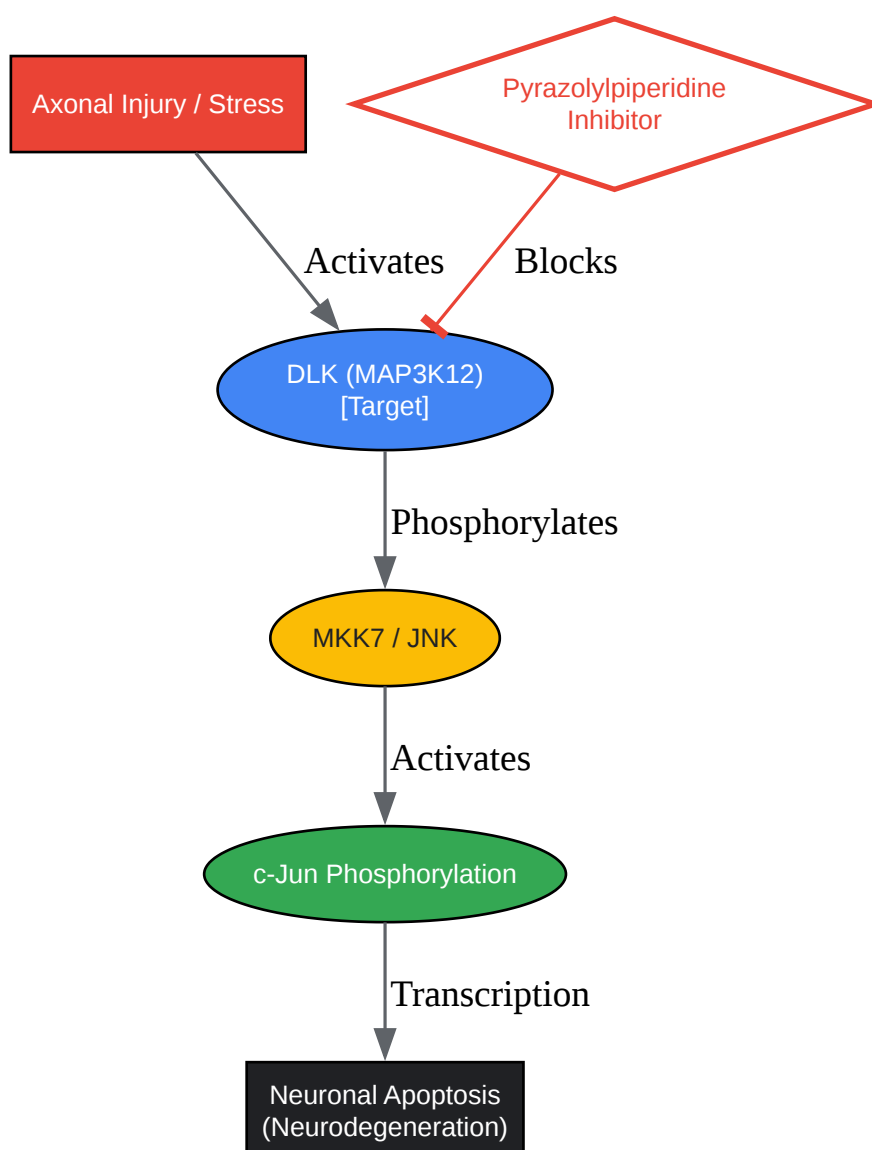
Dual Leucine Zipper Kinase (DLK) Inhibitors

A distinct subset of patents (e.g., WO 2014/111496) utilizes this scaffold for DLK inhibition.[1] DLK is a key regulator of neuronal degeneration following injury.

- Key Assignees: Genentech (Roche), Vertex.[1]
- Mechanism: Inhibition of DLK prevents the phosphorylation of JNK and c-Jun, thereby halting the apoptotic cascade in neurons.

Signaling Pathway Visualization (DLK)

Understanding the biological context is crucial for assay development.[1]



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Caption: The DLK-JNK-c-Jun signaling cascade.[1] Pyrazolylpiperidines block DLK, preventing neuronal apoptosis.

Technical Deep Dive: Experimental Protocols Industrial Synthesis of Pyrazolylpiperidine Intermediates

Context: Many patents (e.g., WO 2015/063709) describe the synthesis of the core intermediate 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[1] Older methods using phosphorus oxychloride (

) suffer from low yields and toxicity.[1] The modern "Green Route" is preferred for FTO and scalability.

Protocol:

- Starting Materials: 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine and Phenylhydrazine.[1][3]
- Cyclization:
 - Dissolve starting piperazine (1.0 eq) in Ethanol (10 vol).
 - Add Phenylhydrazine (1.1 eq) dropwise at 0-5°C.[1]
 - Critical Step: Add Methanesulfonic acid (catalytic) rather than harsh mineral acids.[1]
 - Reflux for 4-6 hours.[1] Monitor by HPLC for disappearance of the diketone peak.
- Workup:
 - Concentrate solvent under reduced pressure.[1][4]
 - Neutralize with aqueous
[1]
 - Extract with Ethyl Acetate.[1]
- Deprotection (Boc Removal):
 - Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) at room temperature for 2 hours.
 - Validation: NMR should show loss of the t-butyl singlet at ~1.4 ppm.[1]

Why this matters: This route avoids the formation of regioisomeric byproducts common in older patents, ensuring high purity (>98%) required for subsequent SAR library generation.

Biochemical Potency Assay (HTRF Format)

Context: To validate patent claims regarding potency (

), a Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry standard.[1]

Protocol:

- Reagents: Recombinant Kinase (JAK or DLK), Biotinylated Peptide Substrate, ATP (concentration), Eu-Cryptate labeled antibody (donor), Streptavidin-XL665 (acceptor).[1]
- Procedure:
 - Prepare 384-well low-volume plates.
 - Dispense 5
L of Compound (serial dilution in DMSO).[1]
 - Add 5
L of Kinase/Peptide mix. Incubate 15 mins.
 - Add 5
L of ATP start mix. Incubate 60 mins at RT.[1]
 - Stop reaction with 10
L Detection Mix (EDTA + HTRF reagents).[1]
- Readout: Measure fluorescence ratio (665 nm / 620 nm).
- Data Analysis: Fit curves using a 4-parameter logistic model to determine

Patent Strategy & Freedom-to-Operate (FTO)[1]

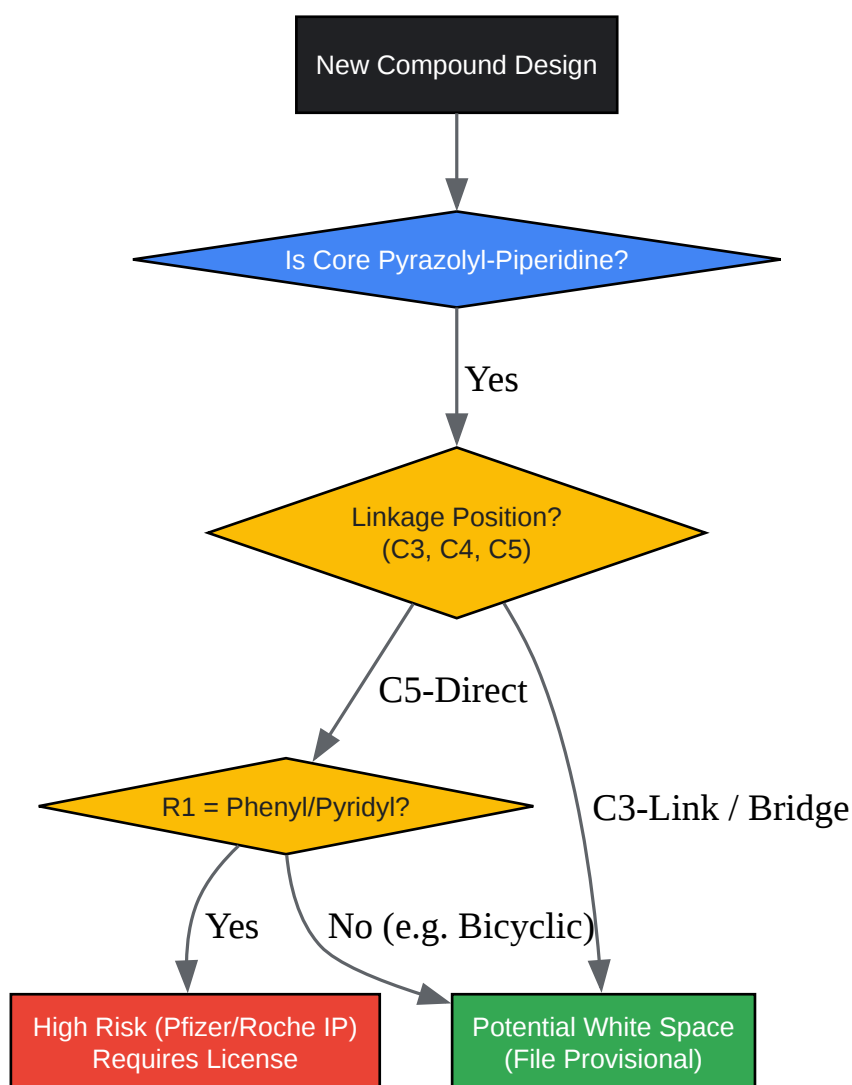
Navigating the "white space" in this landscape requires careful analysis of the linker region.

- Crowded Space: Direct linkage of the piperidine C4 to the pyrazole C5 is heavily patented by Pfizer and Roche.

- Opportunity Space: Modifications to the piperidine ring size (e.g., azepanes) or the linker chemistry (e.g., ether or amine bridges instead of direct bonds) offer potential FTO.

Patent Filing Workflow

The following decision tree outlines the logic for assessing patentability of a new pyrazolylpiperidine analog.



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Caption: FTO Decision Tree. Direct C5-linkage with N-phenyl substitution is the most crowded IP space.[1]

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